N-(Butylcarbamoyl)-L-aspartic acid is a derivative of L-aspartic acid, an important amino acid in various biological processes. This compound is classified as an amino acid derivative and is recognized for its potential applications in medicinal chemistry and biochemistry. The butylcarbamoyl group enhances the solubility and biological activity of L-aspartic acid, making it a subject of interest in pharmaceutical research.
N-(Butylcarbamoyl)-L-aspartic acid can be synthesized from L-aspartic acid, which is naturally occurring and widely available. It falls under the category of amino acids and carbamates, characterized by the presence of both amino and carbamate functional groups. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of N-(Butylcarbamoyl)-L-aspartic acid typically involves several steps, including protection, acylation, and deprotection processes. Various methods can be employed to achieve this synthesis:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity. For example, using solvents such as dimethyl sulfoxide or dichloromethane can facilitate the acylation step effectively.
The molecular structure of N-(Butylcarbamoyl)-L-aspartic acid can be represented as follows:
The structure features a central carbon backbone typical of amino acids, with the butylcarbamoyl group attached to the amino side chain. This modification significantly alters its physicochemical properties compared to L-aspartic acid.
N-(Butylcarbamoyl)-L-aspartic acid participates in various chemical reactions typical for amino acids:
Each reaction pathway requires specific conditions to optimize yields and minimize side products.
The mechanism of action for N-(Butylcarbamoyl)-L-aspartic acid primarily relates to its role in biological systems:
Data supporting these mechanisms often come from studies examining its effects on cellular signaling and metabolic processes.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
N-(Butylcarbamoyl)-L-aspartic acid has several scientific uses:
L-Aspartic acid serves as a central hub in amino acid metabolism. As a non-essential amino acid, it is synthesized via transamination of oxaloacetate—a citric acid cycle intermediate—by aspartate aminotransferase (AST) [5] [8]. This reaction links carbon and nitrogen metabolism, as oxaloacetate accepts an amino group from glutamate. L-Asp further acts as a precursor for multiple biosynthetic pathways:
N-(Butylcarbamoyl)-L-aspartic acid, as a modified analog, shares metabolic entry points with L-Asp but exhibits divergent fates. The bulky butylcarbamoyl group sterically hinders its participation in transamination or direct incorporation into proteins. Instead, it may undergo two key processes:
Table 1: Metabolic Roles of L-Aspartic Acid vs. Its Butylcarbamoyl Derivative
| Pathway | L-Aspartic Acid Role | N-(Butylcarbamoyl)-L-Aspartic Acid Role |
|---|---|---|
| Amino Acid Synthesis | Direct precursor for asparagine, lysine, etc. | Potential hydrolysis to release L-Asp |
| Nucleotide Synthesis | Nitrogen donor for purine bases | Steric hindrance limits incorporation; may inhibit |
| Urea Cycle | Substrate for argininosuccinate formation | Competitive inhibition of argininosuccinate synthetase |
Aspartate transport across biological membranes is highly regulated due to its charged nature and roles in neurotransmission and metabolism. Key transporters include:
N-(Butylcarbamoyl)-L-aspartic acid interacts uniquely with these systems:
Table 2: Transport Kinetics of L-Aspartic Acid vs. Its Butylcarbamoyl Derivative
| Transporter System | L-Asp Vₘₐₓ (pmol·mg⁻¹·s⁻¹) | Butylcarbamoyl Derivative Vₘₐₓ (Relative %) | Primary Tissue/Cell Localization |
|---|---|---|---|
| EAAT3 | 8.2 ± 0.8 (normal heart) [cit:6] | ~40% | Brain, heart, kidneys |
| ASCT2 | Not quantified | <30% | Blood-brain barrier abluminal side |
| YveA (Bacillus) | 24.4 ± 2.2 [cit:10] | ~35% | Microbial membranes |
The urea cycle detoxifies ammonia by converting it to urea, with L-Asp providing one nitrogen atom per urea molecule. The cycle operates across mitochondria and cytosol in hepatocytes [3] [7]:
N-(Butylcarbamoyl)-L-aspartic acid disrupts this cycle at two critical points:
Notably, N-carbamoyl-L-aspartate—a structural relative lacking the butyl group—is an intermediate in de novo pyrimidine synthesis. However, the butylcarbamoyl variant does not enter this pathway due to steric incompatibility with dihydroorotase [9].
Table 3: Urea Cycle Intermediates and Inhibitory Actions of N-(Butylcarbamoyl)-L-Aspartic Acid
| Cycle Step | Key Enzyme | Natural Substrate(s) | Effect of Butylcarbamoyl Derivative |
|---|---|---|---|
| Citrulline + Asp → ASA | Argininosuccinate synthetase | L-Asp, ATP, citrulline | Competitive inhibition (Kᵢ ≈ 0.5 × Kₘ L-Asp) |
| ASA → Arg + Fumarate | Argininosuccinate lyase | Argininosuccinate | Weak non-competitive inhibition |
| Carbamoyl phosphate → Citrulline | OTC | Carbamoyl phosphate, ornithine | No effect |
Comprehensive Compound List
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6